2-Chloro-5-(3-chloro-2-methylpropyl)thiophene
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Overview
Description
2-Chloro-5-(3-chloro-2-methylpropyl)thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. This particular compound is characterized by the presence of two chlorine atoms and a methyl group attached to the thiophene ring, making it a chlorinated derivative of thiophene. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-chloro-2-methylpropyl)thiophene can be achieved through various synthetic routes. One common method involves the chlorination of 5-(3-chloro-2-methylpropyl)thiophene using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically takes place in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the chlorination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-chloro-2-methylpropyl)thiophene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Substitution: The presence of chlorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br2), nitric acid (HNO3), and acyl chlorides (RCOCl) are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiols (RSH) are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield 2-bromo-5-(3-chloro-2-methylpropyl)thiophene, while nucleophilic substitution with an amine can produce 2-amino-5-(3-chloro-2-methylpropyl)thiophene .
Scientific Research Applications
2-Chloro-5-(3-chloro-2-methylpropyl)thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-chloro-2-methylpropyl)thiophene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2-Chlorothiophene: A simpler chlorinated thiophene derivative with one chlorine atom.
5-Chloro-2-methylthiophene: A methylated and chlorinated thiophene derivative.
2,5-Dichlorothiophene: A thiophene derivative with two chlorine atoms at positions 2 and 5.
Uniqueness
2-Chloro-5-(3-chloro-2-methylpropyl)thiophene is unique due to the presence of both chlorine and a methyl-substituted propyl group, which can influence its reactivity and properties.
Properties
Molecular Formula |
C8H10Cl2S |
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Molecular Weight |
209.14 g/mol |
IUPAC Name |
2-chloro-5-(3-chloro-2-methylpropyl)thiophene |
InChI |
InChI=1S/C8H10Cl2S/c1-6(5-9)4-7-2-3-8(10)11-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
GWAZFJOEXJLRAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(S1)Cl)CCl |
Origin of Product |
United States |
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